molecular formula C22H17BrO2 B13390347 4-[2-[3-Bromo-4-[2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol

4-[2-[3-Bromo-4-[2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol

Cat. No.: B13390347
M. Wt: 393.3 g/mol
InChI Key: OXPHQQMZTXMEGO-UHFFFAOYSA-N
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Description

4-[2-[3-Bromo-4-[2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol is an organic compound with a complex structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[3-Bromo-4-[2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-[3-Bromo-4-[2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the ethenyl groups can be reduced to single bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

4-[2-[3-Bromo-4-[2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-[3-Bromo-4-[2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[3-Bromo-4-[2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry. Its structure allows for various chemical modifications, making it a versatile compound for scientific studies.

Biological Activity

4-[2-[3-Bromo-4-[2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol, with the molecular formula C22H17BrO2 and a molecular weight of 393.3 g/mol, is an organic compound characterized by its complex structure featuring multiple phenolic and ethenyl groups. Its unique chemical properties and potential biological activities make it a subject of interest in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

Structural Characteristics

The compound's structure includes:

  • A bromine atom which may enhance biological activity through halogen bonding.
  • A hydroxyl group that suggests potential for hydrogen bonding, influencing solubility and reactivity.
  • Conjugated double bonds that contribute to its electronic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, likely due to its ability to disrupt cellular processes.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus24
Escherichia coli21
Bacillus subtilis20
Pseudomonas aeruginosa18

These results suggest that the compound's structural features contribute to its efficacy against pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Mechanistic studies indicate that it may inhibit specific enzymes associated with cell proliferation, thus demonstrating potential for cancer treatment.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 12 µM

The inhibition of cell proliferation was attributed to the compound's ability to induce apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells.

The proposed mechanism involves:

  • Enzyme Inhibition : The compound may bind to enzymes involved in metabolic pathways crucial for cancer progression.
  • Receptor Interaction : It could interact with specific receptors, altering their activity and leading to therapeutic effects.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against a panel of bacterial strains. The results indicated a strong correlation between structural modifications and increased biological activity, particularly in compounds with hydroxyl substitutions.
  • Anticancer Research : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 cells through apoptosis induction. The study highlighted the importance of the bromine atom in enhancing cytotoxicity compared to non-brominated analogs.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which provides insights into its potential applications:

Compound Name Structural Features Unique Aspects
3-Bromo-4-HydroxybenzaldehydeBromine and hydroxyl groups on benzaldehydeSimple structure with further derivatization potential
4-HydroxycoumarinHydroxyl group on coumarin backboneKnown for anticoagulant properties
3-Bromo-5-methylsalicylic acidBromine and methyl groups on salicylic acidExhibits anti-inflammatory properties

These comparisons underscore the diverse biological activities associated with phenolic compounds and highlight the therapeutic potential of derivatives based on their structural modifications.

Properties

Molecular Formula

C22H17BrO2

Molecular Weight

393.3 g/mol

IUPAC Name

4-[2-[3-bromo-4-[2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol

InChI

InChI=1S/C22H17BrO2/c23-22-15-18(2-1-16-5-11-20(24)12-6-16)4-10-19(22)9-3-17-7-13-21(25)14-8-17/h1-15,24-25H

InChI Key

OXPHQQMZTXMEGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)C=CC3=CC=C(C=C3)O)Br)O

Origin of Product

United States

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